molecular formula C9H11ClN4O B8586093 N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide

N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide

Cat. No. B8586093
M. Wt: 226.66 g/mol
InChI Key: LJLIAKKQSQSHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C9H11ClN4O and its molecular weight is 226.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide

InChI

InChI=1S/C9H11ClN4O/c10-8-7(11-2-3-12-8)6-13-9(15)14-4-1-5-14/h2-3H,1,4-6H2,(H,13,15)

InChI Key

LJLIAKKQSQSHEK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)NCC2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of trichloromethyl chloroformate (105 mmol, 12.68 mL) in tetrahydrofuran (100 mL) was cooled to 0° C. and a solution of azetidine (88 mmol, 5 g) and N,N-diisopropylethylamine (193 mmol, 33.6 mL) in tetrahydrofuran (100 mL) was added slowly in 25 minutes. After stirring at 0° C. for one hour the solids were removed by filtration and the filtrate was concentrated at 50 mbar (50° C. bath temperature). The residue was added to a solution of 2-aminomethyl-3-chloropyrazine hydrochloride (66.7 mmol, 12 g) and triethylamine (200 mmol, 27.9 mL) in dichloromethane (200 mL) and the reaction mixture was stirred for three hours. The solids were removed by filtration and the filtrate was concentrated in vacuo. Purification using column chromatography (silica gel; gradient dichloromethane/methanol 100:0 to 95:5) yielded 9.5 g of N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide.
Quantity
12.68 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
33.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
27.9 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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